![molecular formula C18H20N6O6 B2507375 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 899752-13-7](/img/structure/B2507375.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one class. These derivatives are of significant interest due to their potential biological activities, particularly in cancer research. The compound is structurally related to the pyrazolo[1,5-a]pyrimidine derivatives that have been synthesized and evaluated for their potential as tumor imaging agents in positron emission tomography (PET) .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multiple steps, starting from basic precursors such as amino-pyrazoles or pyrazoloxazine derivatives. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one was achieved by hydrolysis, followed by reaction with acetic anhydride and subsequent reactions with various reagents to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies.

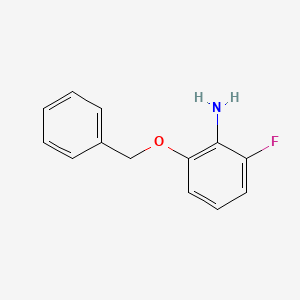

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. Substituents on this core structure, such as nitro groups, methoxy groups, and tert-butyl groups, can significantly influence the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a nitro group can facilitate nucleophilic substitution reactions, as seen in the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging . The reactivity of these compounds can be further modified by introducing polar groups, which can affect their biological distribution and uptake by tumor cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, stability, and lipophilicity, are crucial for their potential use as imaging agents or therapeutics. The introduction of polar groups can enhance solubility and modify the pharmacokinetic profile, as demonstrated by the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives with varying polar substituents . These modifications can lead to differences in tumor uptake and clearance rates, which are essential for the effectiveness of PET imaging agents .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized for their wide range of medicinal properties, including anticancer, anti-inflammatory, and antiviral activities. They structurally resemble purines, which has prompted extensive biological investigations to assess their therapeutic potential. The synthesis of these compounds and their derivatives has been a focal point for developing drug-like candidates, demonstrating the versatility of this scaffold in drug discovery. Studies on the structure-activity relationships (SAR) have garnered attention, leading to the derivation of various lead compounds for numerous disease targets. This reflects the potential for medicinal chemists to further exploit pyrazolo[3,4-d]pyrimidines in developing new pharmacological agents (Chauhan & Kumar, 2013).

Synthetic Strategies and Biological Properties

The synthetic strategies employed for pyrazolo[3,4-d]pyrimidine derivatives reveal significant biological properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and their use as CRF1 antagonists and radiodiagnostics. These findings highlight the compound's broad applicability in medicinal chemistry and its potential as a building block for drug development. The comprehensive synthesis methods outlined in literature reviews offer a valuable resource for chemists aiming to explore this scaffold further (Cherukupalli et al., 2017).

Green Synthesis and Multi-Component Reactions

Advancements in the green synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, emphasize an eco-friendly approach to producing complex molecules. Multi-component reactions (MCRs) have been highlighted as atom economical, beneficial, and straightforward methods for synthesizing fused heterocycles. This approach aligns with current trends toward more sustainable and efficient chemical synthesis processes, further underscoring the relevance of pyrazolo[3,4-d]pyrimidines in modern pharmaceutical research (Dhanalakshmi et al., 2021).

Future Directions

Future research could focus on further exploring the potential biomedical applications of this compound and similar structures . For instance, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was found to be the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203, making it a good chemical probe for interrogation the function of the mycobacterial Cyt-bd under various physiological conditions .

Mechanism of Action

Target of Action

Compounds with similar structures, such as the 1h-pyrazolo[3,4-b]pyridine derivatives, have been synthesized and studied for various applications

Mode of Action

It’s worth noting that compounds with similar structures, such as the 1h-pyrazolo[3,4-b]pyridine derivatives, have been synthesized and studied for their potential applications

Biochemical Pathways

Compounds with similar structures have been studied for their potential applications

Pharmacokinetics

It’s worth noting that compounds with similar structures have been studied for their potential applications

properties

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O6/c1-18(2,3)23-15-11(8-20-23)17(26)22(9-19-15)21-16(25)10-6-13(29-4)14(30-5)7-12(10)24(27)28/h6-9H,1-5H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVPYQIMSUGNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)